molecular formula C19H18ClN3O3S2 B2389128 N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 313069-25-9

N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide

Katalognummer B2389128
CAS-Nummer: 313069-25-9
Molekulargewicht: 435.94
InChI-Schlüssel: KLSFKFLOPGRRIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide, commonly known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.

Wirkmechanismus

CCT137690 works by binding to the ATP-binding site of CHK1, thereby preventing its activity. This leads to the accumulation of DNA damage and the activation of cell death pathways. In addition, CCT137690 has been shown to inhibit the activity of other kinases, including CDK2 and CDK9, which are also involved in cell division and proliferation.
Biochemical and Physiological Effects:
Studies have shown that CCT137690 has potent antitumor activity in a variety of cancer cell lines and animal models. The compound has been shown to induce cell death and inhibit tumor growth in vitro and in vivo. In addition, CCT137690 has been shown to enhance the efficacy of other DNA-damaging agents, such as cisplatin and doxorubicin. However, the compound has also been shown to have some off-target effects, including inhibition of other kinases and induction of DNA damage in normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CCT137690 is its specificity for CHK1, which makes it a valuable tool for studying the DNA damage response pathway. In addition, the compound has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapy. However, the compound has some limitations, including its off-target effects and potential toxicity in normal cells.

Zukünftige Richtungen

There are several future directions for research involving CCT137690. One area of interest is the development of combination therapies that include CCT137690 and other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict response to CCT137690 treatment. In addition, further studies are needed to fully understand the off-target effects of CCT137690 and to develop strategies to minimize these effects. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CCT137690 as a cancer therapy.

Synthesemethoden

CCT137690 is a synthetic compound that was first synthesized by chemists at the Cancer Research UK Cancer Therapeutics Unit. The synthesis method involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with piperidine-4-sulfonyl chloride and 4-aminobenzamide in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

The primary application of CCT137690 is in the field of cancer research. The compound has been shown to inhibit the activity of several kinases that are involved in the regulation of cell division and proliferation. In particular, CCT137690 has been shown to be a potent inhibitor of the protein kinase CHK1, which is involved in the DNA damage response pathway. This makes CCT137690 a promising candidate for use in combination with other DNA-damaging agents, such as chemotherapy drugs.

Eigenschaften

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c20-14-6-9-16-17(12-14)27-19(21-16)22-18(24)13-4-7-15(8-5-13)28(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSFKFLOPGRRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.